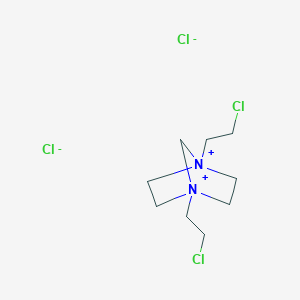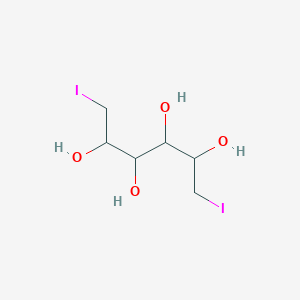
Mannitol, 1,6-dideoxy-1,6-diiodo-, (D)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mannitol, 1,6-dideoxy-1,6-diiodo-, (D)- is a chemical compound that belongs to the category of sugar alcohols. It is a white crystalline powder that is odorless and has a sweet taste. Mannitol is widely used in the pharmaceutical industry due to its various properties, including its osmotic diuretic effect, low toxicity, and ability to cross the blood-brain barrier.
Mecanismo De Acción
Mannitol exerts its osmotic diuretic effect by increasing the osmotic pressure of the glomerular filtrate, which results in the removal of excess fluid from the body. This effect is achieved by the inhibition of water reabsorption in the proximal tubule of the kidney. Mannitol also has a protective effect on the blood-brain barrier by reducing the permeability of the barrier to various substances.
Biochemical and Physiological Effects:
Mannitol has various biochemical and physiological effects on the body. It can cause an increase in blood volume, leading to an increase in cardiac output. Mannitol also has an antioxidant effect, which protects cells from oxidative damage. Additionally, Mannitol has been found to have anti-inflammatory and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mannitol has several advantages as a research tool. It is relatively inexpensive and easy to obtain. Additionally, it has low toxicity and is well-tolerated by the body. However, Mannitol also has some limitations. It can cause hypernatremia and dehydration if used in excessive amounts. Additionally, its osmotic diuretic effect can interfere with the accuracy of certain laboratory tests.
Direcciones Futuras
There are several future directions for the research and development of Mannitol. One area of interest is the use of Mannitol as a potential treatment for traumatic brain injury. Additionally, Mannitol has been studied for its potential use in the prevention of contrast-induced nephropathy. Further research is also needed to explore the potential use of Mannitol as a cryoprotectant for the preservation of organs for transplantation.
Conclusion:
Mannitol, 1,6-dideoxy-1,6-diiodo-, (D)- is a versatile chemical compound that has various applications in the field of medicine and research. Its osmotic diuretic effect, low toxicity, and ability to cross the blood-brain barrier make it an attractive research tool. Further research is needed to explore the potential of Mannitol as a treatment for various conditions and its use as a cryoprotectant for the preservation of organs for transplantation.
Métodos De Síntesis
The synthesis of Mannitol can be achieved through various methods, including the reduction of fructose, the hydrogenation of invert sugar, and the catalytic hydrogenation of glucose. The most common method used for the synthesis of Mannitol is the catalytic hydrogenation of glucose. This method involves the use of a catalyst such as nickel or palladium to reduce glucose to Mannitol.
Aplicaciones Científicas De Investigación
Mannitol has been extensively studied for its various applications in the field of medicine and research. It is commonly used as an osmotic diuretic in the treatment of cerebral edema, glaucoma, and acute renal failure. Mannitol is also used in the formulation of various drugs and as a cryoprotectant for the preservation of cells and tissues.
Propiedades
Número CAS |
15430-91-8 |
|---|---|
Fórmula molecular |
C6H12I2O4 |
Peso molecular |
401.97 g/mol |
Nombre IUPAC |
1,6-diiodohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12I2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2 |
Clave InChI |
VSJYBSKARROHOH-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(CI)O)O)O)O)I |
SMILES canónico |
C(C(C(C(C(CI)O)O)O)O)I |
Otros números CAS |
34349-28-5 23261-25-8 15430-91-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



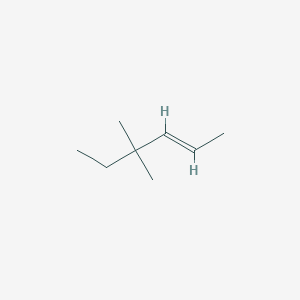
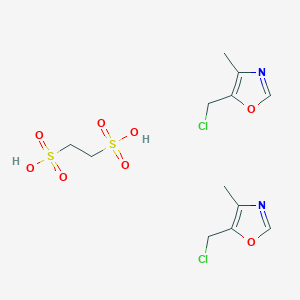
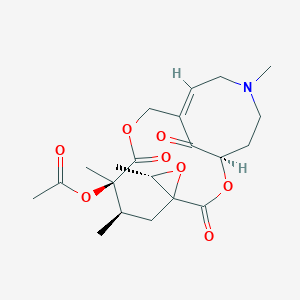
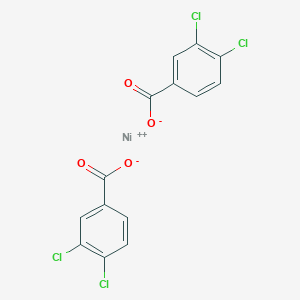
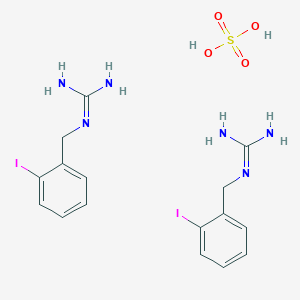
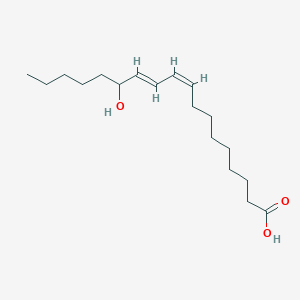
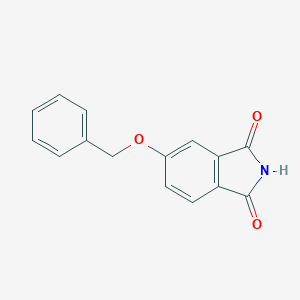
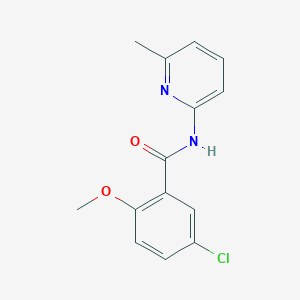
![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)
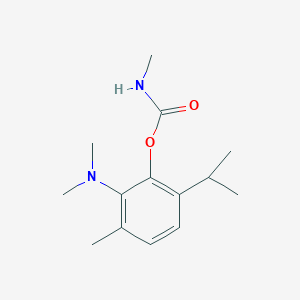
![1-{2-[(4-methoxyphenyl)sulfanyl]phenyl}-N-methyl-2-propanamine](/img/structure/B232039.png)
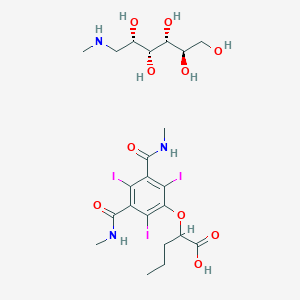
![N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]](/img/structure/B232044.png)
